1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
899922-83-9 |
|---|---|
Molecular Formula |
C23H19ClN2O4 |
Molecular Weight |
422.87 |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19ClN2O4/c1-29-20-12-11-16(13-21(20)30-2)26-22(27)17-8-4-6-10-19(17)25(23(26)28)14-15-7-3-5-9-18(15)24/h3-13H,14H2,1-2H3 |
InChI Key |
AGVDSFYCZYCKNF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Substituents: The 2-chlorobenzyl and 3,4-dimethoxyphenyl groups can be introduced through nucleophilic substitution reactions, often using reagents like alkyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. In particular, 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione has shown promising results in inhibiting cell proliferation at low micromolar concentrations. Studies have demonstrated its effectiveness against specific cancer types by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted that quinazoline-2,4(1H,3H)-dione derivatives can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These mechanisms are critical in combating bacterial resistance. The tested derivatives exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria . Notably, compounds derived from this scaffold have shown efficacy comparable to standard antibiotics like ampicillin.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, quinazoline derivatives are being investigated for their anti-inflammatory properties. The presence of specific substituents on the quinazoline ring may enhance anti-inflammatory responses by modulating pathways involved in inflammation.
Case Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, researchers synthesized a series of quinazoline derivatives and evaluated their cytotoxic effects on human cancer cell lines. Among these compounds, this compound demonstrated significant inhibition of cell growth in breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated various quinazoline derivatives against bacterial strains. The results indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics .
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they might inhibit kinase activity, leading to anti-cancer effects.
Comparison with Similar Compounds
1-(Arylmethyl)quinazoline-2,4-diones
The European patent (EP 2017/078913) describes 1-(arylmethyl)quinazoline-2,4-diones, which share the core dione structure but vary in aryl substitutions at the 1-position . For example, the target compound’s 2-chlorobenzyl group contrasts with unsubstituted or electron-rich aryl groups (e.g., methoxy or trifluoromethyl). The chloro substituent enhances lipophilicity (XlogP = 4.4 vs. ~3.5 for non-halogenated analogues) and may influence steric interactions in biological systems .
1-(m-Trifluoromethylphenyl)-3-(2'-Hydroxyethyl)quinazoline-2,4-dione
This analogue (C17H13F3N2O3) features a trifluoromethylphenyl group at the 1-position and a hydroxyethyl chain at the 3-position . Unlike the target compound’s dimethoxyphenyl group, the trifluoromethyl group introduces strong electron-withdrawing effects, while the hydroxyethyl moiety adds hydrogen bond donor capacity (1 donor vs. 0 in the target compound). These differences likely alter solubility and receptor-binding profiles .
Triazoloquinazoline Derivatives
6-(3-1H-1,2,4-Triazol-1-yl)-3-phenylquinazoline-2,4-diones
Synthesized from enaminones and hydrazinylquinazolines, these derivatives (e.g., 7a–e) incorporate a triazole ring at position 6 and a phenyl group at position 3 . The triazole moiety increases hydrogen bond acceptors (5–6 vs. 4 in the target compound) and may enhance metabolic stability. However, the absence of a 2-chlorobenzyl group reduces lipophilicity (XlogP ~3.8) compared to the target compound .
Diaminoquinazoline Analogues
4-Benzylamino-2-isopropylaminoquinazoline
This diamine derivative replaces the dione oxygens with amine groups, resulting in a 2,4-diaminoquinazoline structure . The substitution eliminates hydrogen bond acceptors (0 vs. 4 in the target compound) but introduces hydrogen bond donors (2 vs. 0).
Quinoxaline-2,3-diones
1,4-Diallyl-6-chloroquinoxaline-2,3-dione
The 6-chloro substituent and allyl groups contrast with the target compound’s substitution pattern.
Physicochemical Properties
Biological Activity
1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 422.9 g/mol. The structure features a chlorobenzyl group and a dimethoxyphenyl moiety attached to a quinazoline-2,4-dione core, which plays a crucial role in its biological activity.
Antimicrobial Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A series of quinazoline-2,4(1H,3H)-diones were evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound displayed moderate to high antibacterial activity. For example, compound 13 demonstrated an inhibition zone of 15 mm against Escherichia coli and 11 mm against Staphylococcus aureus, indicating comparable efficacy to standard antibiotics like ampicillin and vancomycin .
- Mechanism of Action : These compounds are believed to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, critical enzymes for bacterial DNA replication and transcription . This mechanism underlines their potential as antimicrobial agents in treating resistant bacterial infections.
Anticancer Activity
Quinazoline derivatives have also shown promising anticancer properties:
- Cell Proliferation Inhibition : Research has demonstrated that quinazoline-2,4(1H,3H)-diones can inhibit the growth of various human tumor cell lines. For instance, compounds with specific substitutions at the quinazoline ring exhibited logGI50 values ranging from -6.1 to -6.44 across multiple cancer cell lines . This suggests a potent ability to suppress tumor proliferation.
- Structure-Activity Relationship (SAR) : Studies indicate that specific substituents on the quinazoline ring enhance anticancer activity. For example, chlorophenethylureido groups at certain positions have been identified as crucial for optimal activity against cancer cells .
Other Biological Activities
Beyond antimicrobial and anticancer effects, quinazoline derivatives exhibit a range of biological activities:
- Antioxidant Properties : Some studies have reported antioxidant effects associated with these compounds, which could contribute to their overall therapeutic potential .
- Anti-inflammatory Effects : Quinazoline derivatives have also been investigated for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of quinazoline derivatives:
- Antimicrobial Efficacy : A study involving the synthesis of various quinazoline derivatives found that those with electron-donating groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative strains .
- Antitumor Activity : Research focusing on structural modifications led to the discovery of compounds that significantly inhibited tumor cell growth in vitro. For instance, modifications at the 6-position of the quinazoline scaffold improved anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, and how can purity be optimized?
- Methodology : Traditional synthesis involves cyclization of anthranilic acid derivatives with reagents like phosgene or chlorosulfonyl isocyanate, followed by functionalization of the quinazoline core. For example, intermediates such as 2-amino-N-benzyloxybenzamides can be cyclized using triphosgene . To optimize purity, employ column chromatography or recrystallization (e.g., 2-methoxyethanol for high-yield crystallization) and monitor reactions via TLC or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons, chlorobenzyl groups) and FT-IR to identify carbonyl stretches (~1700 cm⁻¹ for quinazoline-dione). Mass spectrometry (ESI-MS) verifies molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry . For intermediates, monitor hydrazone formation via UV-Vis .
Q. What safety protocols are essential during handling?
- Methodology : Store in airtight containers under inert gas (N₂/Ar), avoid moisture, and maintain temperatures <50°C . Use PPE (nitrile gloves, lab coats) and work in fume hoods to prevent inhalation of粉尘. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can molecular docking guide the design of derivatives targeting EGFR or other kinases?
- Methodology : Perform docking simulations (e.g., AutoDock Vina, MOE) using crystal structures of EGFR (PDB: 1M17) to assess binding affinity. Focus on the quinazoline-dione core’s hydrogen-bonding with kinase hinge regions (e.g., Met793). Modify substituents (e.g., 3,4-dimethoxyphenyl for π-π stacking) to enhance selectivity. Validate with MD simulations (NAMD/GROMACS) to evaluate complex stability .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and pharmacokinetics?
- Methodology : Introduce electron-withdrawing groups (e.g., Cl at position 2) to improve metabolic stability. Compare logP (via HPLC) and solubility (shake-flask method) of derivatives. For example, 6-nitroquinazoline derivatives can be reduced to amines (SnCl₂/HCl) for enhanced bioavailability . SAR studies show trifluoromethyl groups at position 7 increase cytotoxicity (IC₅₀ <1 µM in HeLa) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Standardize assays (e.g., MTT vs. SRB for cytotoxicity) and control cell lines (e.g., HEK293 for non-specific effects). Replicate experiments under identical conditions (pH, serum concentration). For inconsistent enzyme inhibition data, validate via SPR (surface plasmon resonance) to measure binding kinetics .
Q. How can green chemistry principles improve the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
